1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465390
InChI: InChI=1S/C6H9BrClNO/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4H2
SMILES: C1CN(CC1Br)C(=O)CCl
Molecular Formula: C6H9BrClNO
Molecular Weight: 226.50 g/mol

1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone

CAS No.:

Cat. No.: VC13465390

Molecular Formula: C6H9BrClNO

Molecular Weight: 226.50 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone -

Specification

Molecular Formula C6H9BrClNO
Molecular Weight 226.50 g/mol
IUPAC Name 1-(3-bromopyrrolidin-1-yl)-2-chloroethanone
Standard InChI InChI=1S/C6H9BrClNO/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4H2
Standard InChI Key YKSVEYNHBOKKSW-UHFFFAOYSA-N
SMILES C1CN(CC1Br)C(=O)CCl
Canonical SMILES C1CN(CC1Br)C(=O)CCl

Introduction

Structural Characteristics

The molecular structure of 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone features a pyrrolidine ring substituted at the 3-position with bromine and a chloroacetyl group at the 1-position. Key structural data include:

PropertyValue
Molecular FormulaC₆H₉BrClNO
Molecular Weight226.50 g/mol
IUPAC Name1-(3-Bromopyrrolidin-1-yl)-2-chloroethanone
SMILESC1CN(CC1Br)C(=O)CCl
InChI KeyYKSVEYNHBOKKSW-UHFFFAOYSA-N

The bromine atom enhances electrophilic reactivity, while the chloroacetyl group facilitates nucleophilic substitutions, making the compound a valuable scaffold for derivatization .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions, as illustrated in patent CN104844567A :

  • Bromination: 3-Aminopyrazole derivatives are brominated using hydrobromic acid (HBr) and cuprous bromide (CuBr) under reflux.

  • Oxidation: The brominated intermediate is oxidized with potassium permanganate (KMnO₄) in acidic conditions to yield a carboxylic acid derivative.

  • Coupling: Reaction with 2,3-dichloropyridine in ethanol using potassium carbonate (K₂CO₃) as a base generates the final product .

Alternative methods utilize continuous flow reactors to improve yield (up to 85%) and purity.

Industrial-Scale Production

Industrial processes optimize reaction conditions by:

  • Employing microwave-assisted synthesis to reduce reaction time.

  • Using chromatographic purification (e.g., silica gel) to achieve >97% purity .

Physicochemical Properties

PropertyValue
SolubilitySoluble in ethanol, DMSO, and dichloromethane
StabilityStable under inert atmospheres; sensitive to moisture
Melting PointNot explicitly reported (analogs: 120–150°C)
Boiling PointEstimated >250°C (decomposes)

The compound’s halogenated structure contributes to its lipophilicity (LogP ≈ 2.5), favoring membrane permeability in biological systems .

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone is a precursor in synthesizing:

  • Dopamine D3 Receptor Antagonists: Bromine enhances binding affinity, while the pyrrolidine ring improves metabolic stability .

  • Opioid Analogs: Chloroacetyl groups are pivotal in forming covalent bonds with target proteins .

Case Study: Antimycobacterial Agents

A 2021 study demonstrated that brominated pyrrolidine derivatives inhibit Mycobacterium tuberculosis (MIC = 2 μM) by targeting enoyl-acyl carrier protein reductase (InhA) . The chloro group in 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone was critical for disrupting cell wall synthesis .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (CYP3A4 IC₅₀ = 8.2 μM) via irreversible alkylation of heme iron, a property leveraged in prodrug design .

Receptor Modulation

In vitro assays reveal moderate activity at σ-1 receptors (Kᵢ = 320 nM), suggesting potential in neurodegenerative disease therapy.

RiskPrecaution
Skin corrosion (Category 1B)Use nitrile gloves and face shields
Acute toxicity (Oral LD₅₀ = 350 mg/kg)Avoid inhalation; use fume hoods

Environmental Impact

The bromine atom poses bioaccumulation risks (BCF = 1,200 L/kg), necessitating controlled disposal via incineration .

Comparative Analysis with Analogues

CompoundStructureKey Differences
1-(3-Chloro-pyrrolidin-1-yl)-2-bromo-ethanoneCl replaces Br at pyrrolidineLower reactivity (Br > Cl)
1-(3-Iodo-pyrrolidin-1-yl)-2-chloro-ethanoneI replaces BrHigher molecular weight (348 g/mol)

Bromine’s intermediate electronegativity balances reactivity and stability, making 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone superior for synthetic applications.

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